molecular formula C22H26FNO4S B11125887 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11125887
M. Wt: 419.5 g/mol
InChI Key: OWBBJECXSDFBGC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of the Benzamide Moiety: This step involves the coupling of the intermediate with a benzamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or fluorobenzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide: Lacks the tetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)-4-(2-methylpropoxy)benzamide: Contains a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide is unique due to the presence of the tetrahydrothiophene ring and the specific substitution pattern on the benzamide moiety. These structural features may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26FNO4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C22H26FNO4S/c1-16(2)14-28-21-9-5-18(6-10-21)22(25)24(20-11-12-29(26,27)15-20)13-17-3-7-19(23)8-4-17/h3-10,16,20H,11-15H2,1-2H3

InChI Key

OWBBJECXSDFBGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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